脱氢依那地平

描述

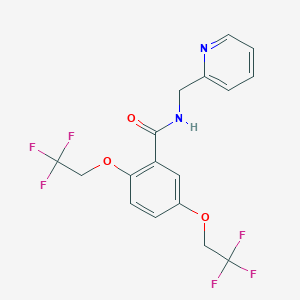

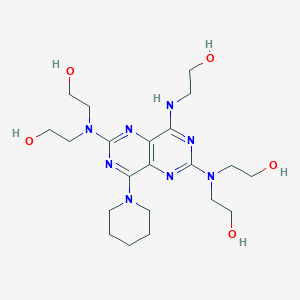

Dehydro Isradipine is a major metabolite of Isradipine . It is a potent calcium channel blocker utilized in the compound industry . It selectively inhibits calcium influx, resulting in relaxation of vascular smooth muscle and improved blood flow .

Molecular Structure Analysis

The molecular formula of Dehydro Isradipine is C19H19N3O5 . The molecular weight is 369.37 .

科学研究应用

帕金森病的药代动力学和暴露反应

依那地平是一种二氢吡啶钙通道抑制剂,因其在帕金森病 (PD) 模型中的神经保护作用而受到研究。然而,它未能在一项 3 期临床试验中证明其疗效。研究重点是模拟其在试验参与者中的血浆药代动力学,并调查药物暴露与 PD 进展之间的关联 (Venuto et al., 2021).

在心血管疾病治疗中的潜在作用

依那地平已显示出有效的冠状动脉、脑和周围血管扩张作用。临床试验表明其作为抗高血压药的有效性,可能对治疗慢性稳定性心绞痛和充血性心力衰竭有用 (Fitton & Benfield, 1990).

治疗妊娠期高血压疾病

在一项随机安慰剂对照研究中,依那地平有效降低了非蛋白尿性高血压女性的平均动脉压。然而,它对蛋白尿病例无效 (Wide‐Swensson et al., 1995).

对高血压患者动脉粥样硬化的影响

多中心依那地平/利尿剂动脉粥样硬化研究 (MIDAS) 是第一个探讨抗高血压药对高血压患者动脉粥样硬化进展的影响 (Schwarz, 1994).

用于控释的固体分散体

基于聚环氧化乙烯的固体分散体中含有依那地平的研究旨在提高药物溶出速率和控制释放。这对于治疗波动范围窄的药物非常重要 (Tran & Tran, 2013).

抗高血压治疗概况

依那地平的血管选择性导致强大的血管扩张作用,而对心脏的影响最小。它已被证明对动脉性高血压治疗有效,既可用作单一疗法,也可与其他药物联合使用 (Hansson, 1993).

在帕金森病中的安全性和耐受性

一项试点研究评估了缓释依那地平在早期帕金森病患者中的安全性耐受性。研究发现剂量依赖性耐受性,对血压或 PD 运动障碍没有显着影响 (Simuni et al., 2010).

作用机制

Target of Action

Dehydro Isradipine, a derivative of Isradipine , primarily targets L-type calcium channels . These channels play a crucial role in the regulation of calcium influx into cardiac and arterial smooth muscle cells . The compound exhibits greater selectivity towards arterial smooth muscle cells .

Mode of Action

Dehydro Isradipine binds to calcium channels with high affinity and specificity, inhibiting calcium flux into cardiac and arterial smooth muscle cells . This inhibition results in a decrease in arterial smooth muscle contractility and subsequent vasoconstriction .

Biochemical Pathways

The primary biochemical pathway affected by Dehydro Isradipine involves the inhibition of L-type calcium channels . Calcium ions entering the cell through these channels bind to calmodulin. Calcium-bound calmodulin then binds to and activates myosin light chain kinase (MLCK). Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction . Inhibition of the initial influx of calcium decreases the contractile activity of arterial smooth muscle cells .

Pharmacokinetics

Isradipine, from which Dehydro Isradipine is derived, is 90–95% absorbed following oral administration, with peak plasma concentrations attained in about 1.5 hours . Its bioavailability is approximately 15–24% due to first-pass metabolism . Isradipine is a lipophilic compound which is approximately 97% bound to plasma proteins .

Result of Action

The inhibition of calcium influx into arterial smooth muscle cells by Dehydro Isradipine results in vasodilation . The vasodilatory effects of Isradipine result in an overall decrease in blood pressure .

Action Environment

The action, efficacy, and stability of Dehydro Isradipine can be influenced by various environmental factors. For instance, the compound’s lipophilic nature may affect its distribution in the body, and its binding to plasma proteins can influence its pharmacokinetics . Additionally, factors such as the patient’s age, liver function, and the presence of other medications can also impact the compound’s action .

安全和危害

未来方向

While specific future directions for Dehydro Isradipine are not detailed in the search results, research into Isradipine and its metabolites continues to be an active area of study. For example, studies have been conducted to enhance the dissolution rate of Isradipine and to avoid the problem of first-pass metabolism using oral fast dissolving films . Another study aimed to formulate nanostructured lipid carriers of Isradipine to enhance its oral bioavailability and prolong its antihypertensive effect .

属性

IUPAC Name |

5-O-methyl 3-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUCEEUFISNYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439442 | |

| Record name | Dehydro Isradipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro Isradipine | |

CAS RN |

116169-18-7 | |

| Record name | 3-Methyl 5-isopropyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116169187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydro Isradipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL 5-ISOPROPYL 4-(2,1,3-BENZOXADIAZOL-4-YL)-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPS7AGG1GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-](/img/structure/B194601.png)

![Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194606.png)